molecular formula C13H21ClN2O3 B12074542 (2r)-5-(Benzyloxycarbonylamino)-2-amino-pentan-1-ol hydrochloride

(2r)-5-(Benzyloxycarbonylamino)-2-amino-pentan-1-ol hydrochloride

Cat. No.: B12074542
M. Wt: 288.77 g/mol
InChI Key: ASNMAZMZTUECLF-UTONKHPSSA-N
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Description

(2r)-5-(Benzyloxycarbonylamino)-2-amino-pentan-1-ol hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes both amino and benzyloxycarbonylamino groups, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2r)-5-(Benzyloxycarbonylamino)-2-amino-pentan-1-ol hydrochloride typically involves multiple steps, starting from readily available starting materials. One common method involves the protection of the amino group using a benzyloxycarbonyl (Cbz) group, followed by the introduction of the amino-pentan-1-ol moiety. The final step usually involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of flow microreactor systems. These systems offer advantages such as improved efficiency, scalability, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

(2r)-5-(Benzyloxycarbonylamino)-2-amino-pentan-1-ol hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The benzyloxycarbonyl group can be substituted with other protective groups or functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of functionalized compounds.

Scientific Research Applications

(2r)-5-(Benzyloxycarbonylamino)-2-amino-pentan-1-ol hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2r)-5-(Benzyloxycarbonylamino)-2-amino-pentan-1-ol hydrochloride involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of active intermediates that participate in various biochemical pathways. The benzyloxycarbonyl group can also play a role in protecting the amino group during chemical reactions, ensuring selective reactivity .

Comparison with Similar Compounds

Similar Compounds

  • (2r)-4-(Benzyloxycarbonylamino)-2-amino-butan-1-ol hydrochloride
  • (2r)-5-(Benzyloxycarbonylamino)-2-amino-hexan-1-ol hydrochloride
  • (2r)-5-(Benzyloxycarbonylamino)-2-amino-pentan-1-ol sulfate

Uniqueness

What sets (2r)-5-(Benzyloxycarbonylamino)-2-amino-pentan-1-ol hydrochloride apart from similar compounds is its specific chain length and the presence of both amino and benzyloxycarbonylamino groups. This unique combination allows for a diverse range of chemical reactions and applications, making it a valuable compound in various fields of research .

Properties

Molecular Formula

C13H21ClN2O3

Molecular Weight

288.77 g/mol

IUPAC Name

benzyl N-[(4R)-4-amino-5-hydroxypentyl]carbamate;hydrochloride

InChI

InChI=1S/C13H20N2O3.ClH/c14-12(9-16)7-4-8-15-13(17)18-10-11-5-2-1-3-6-11;/h1-3,5-6,12,16H,4,7-10,14H2,(H,15,17);1H/t12-;/m1./s1

InChI Key

ASNMAZMZTUECLF-UTONKHPSSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)NCCC[C@H](CO)N.Cl

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCCC(CO)N.Cl

Origin of Product

United States

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